6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one
Description
6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one is a benzofuran-derived compound characterized by a fused bicyclic aromatic core. The molecule features a 2,6-dichlorophenylmethoxy group at position 6, a 4-pyridylmethylene substituent at position 2, and a ketone moiety at position 2. For example, benzofuran analogs such as BL-038 (a structurally related compound) exhibit apoptosis-inducing effects via modulation of Bcl-2 family proteins and caspase activation .
Properties
Molecular Formula |
C21H13Cl2NO3 |
|---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H13Cl2NO3/c22-17-2-1-3-18(23)16(17)12-26-14-4-5-15-19(11-14)27-20(21(15)25)10-13-6-8-24-9-7-13/h1-11H,12H2/b20-10- |
InChI Key |
RXLDFXRPNXERJQ-JMIUGGIZSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[b]furan core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using reagents like 2,6-dichlorobenzyl chloride.
Attachment of the pyridylmethylene group: This can be done through condensation reactions with pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: BL-038 (2-Amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate)
BL-038, a benzofuran derivative synthesized at China Medical University, serves as a key comparator due to shared structural motifs (Table 1).
Table 1. Structural and Functional Comparison
| Position | Target Compound | BL-038 |
|---|---|---|
| 2 | 4-Pyridylmethylene | Amino group |
| 3 | Ketone | 2,6-Dichlorophenyl |
| 6 | (2,6-Dichlorophenyl)methoxy | 4-Methoxyphenyl |
| 4 | - | Acetate |
Key Differences and Implications:
Position 2: The 4-pyridylmethylene group in the target compound may enhance solubility via hydrogen bonding with the pyridine nitrogen, contrasting with BL-038’s amino group, which could participate in covalent interactions or protonation-dependent binding .
BL-038’s dichlorophenyl group at this position likely contributes to hydrophobic interactions with protein pockets .
Position 6 : The dichlorophenylmethoxy substituent in the target compound enhances lipophilicity compared to BL-038’s methoxyphenyl group, possibly improving membrane permeability but reducing aqueous solubility.
Position 4 : BL-038’s acetate group may serve as a metabolically labile ester, whereas the target compound lacks this moiety, suggesting greater metabolic stability.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is expected to be higher than BL-038’s due to the dichlorophenylmethoxy group.
- Solubility : The pyridyl group may improve solubility in polar solvents compared to BL-038’s methoxyphenyl substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
